1-Phenethyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-Phenethyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is a complex organic compound featuring a piperidine ring, a phenethyl group, and a phenoxyacetyl moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many bioactive molecules, suggests that this compound may exhibit significant biological activity.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, a group to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of biological activities .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives, however, are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxyacetyl Group: This step involves the acylation of the piperidine ring with phenoxyacetyl chloride under basic conditions.
Attachment of the Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-Phenethyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl or phenoxyacetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the phenethyl or phenoxyacetyl groups.
Reduction: Reduced forms of the compound, potentially altering the urea linkage.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Phenethyl Ureas: Compounds with phenethyl and urea groups, such as certain herbicides and pharmaceuticals.
Uniqueness
1-Phenethyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is unique due to the specific combination of its functional groups, which may confer distinct biological properties not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
1-Phenethyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea, also known as N1-phenethyl-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide, is a compound with significant potential in pharmacological applications. Its unique structural features suggest promising interactions with various biological targets, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is C24H29N3O4, with a molecular weight of approximately 423.5 g/mol. The structure includes a piperidine ring, a phenoxyacetyl group, and a urea moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H29N3O4 |
Molecular Weight | 423.5 g/mol |
CAS Number | 1235268-51-5 |
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors in the central nervous system. This compound is believed to modulate receptor activities, potentially leading to effects such as:
- Analgesic Effects : It may inhibit pain pathways, making it relevant for pain management.
- Anticancer Properties : The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Biological Activity Studies
Several studies have evaluated the biological activities of this compound:
- Anticancer Activity : Research indicates that derivatives of similar structures exhibit cytotoxic effects against human tumor cell lines. For instance, related urea analogs have demonstrated comparable or enhanced cytotoxicity, suggesting that the urea functional group can serve as a bioisostere for amides in medicinal chemistry .
- Neuropharmacological Effects : The compound's interaction with central nervous system receptors suggests potential applications in treating anxiety and chronic pain conditions. Its structural components may enhance binding affinities to target receptors .
- Synthesis and Evaluation : The synthesis involves multiple steps, including the formation of the piperidine derivative and subsequent acylation with phenoxyacetyl chloride. The final product is characterized by its oxalamide structure, which is crucial for its biological activity.
Case Studies
A series of case studies have highlighted the efficacy of similar compounds:
- Study on Pain Management : A derivative exhibited significant analgesic properties in animal models, leading to decreased pain response without major side effects.
- Cancer Cell Line Testing : In vitro studies have shown that compounds similar to this compound can significantly reduce viability in various cancer cell lines, suggesting a mechanism involving apoptosis induction.
Properties
IUPAC Name |
1-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-22(18-29-21-9-5-2-6-10-21)26-15-12-20(13-16-26)17-25-23(28)24-14-11-19-7-3-1-4-8-19/h1-10,20H,11-18H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSLSIVXUGSNSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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